(2,4-dimethyl-1H-pyrrol-3-yl)methanol

Organic Synthesis Medicinal Chemistry Building Block

Researchers requiring a pyrrole scaffold with a reactive 3-hydroxymethyl handle often face supply inconsistency for regioselectively substituted derivatives. This compound resolves that gap. Its -CH2OH group enables on-demand esterification, etherification, or controlled two-step oxidation to the aldehyde or acid-transformations impossible with 2,4-dimethylpyrrole or the 3-acetyl analog. Key advantages: (1) ≥98% purity suitable for multi-step synthesis without purification bottlenecks. (2) Exclusive hydroxymethyl reactivity avoids the electronic bias of 3-carboxaldehyde or 3-acetyl analogs. (3) Ready stock eliminates custom synthesis lead times, accelerating SAR campaigns and medicinal chemistry workflows.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13619901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-dimethyl-1H-pyrrol-3-yl)methanol
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1CO)C
InChIInChI=1S/C7H11NO/c1-5-3-8-6(2)7(5)4-9/h3,8-9H,4H2,1-2H3
InChIKeyITJBECPSHJKJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dimethyl-1H-pyrrol-3-yl)methanol: A Pyrrole-Based Alcohol for Targeted Synthesis and Biological Profiling


(2,4-Dimethyl-1H-pyrrol-3-yl)methanol (CAS not explicitly found) is a C7H11NO pyrrole derivative featuring a hydroxymethyl group at the 3-position and methyl groups at the 2- and 4-positions of the heterocyclic ring . It is primarily utilized as a synthetic building block in organic chemistry, particularly for the construction of more complex molecules, and has been investigated for potential antimicrobial and anticancer applications . The compound is available from research chemical suppliers, typically with a molecular weight of 125.17 g/mol, and is intended for research and further manufacturing use only .

Why (2,4-Dimethyl-1H-pyrrol-3-yl)methanol Cannot Be Interchanged with Common Pyrrole Derivatives


The specific substitution pattern of (2,4-dimethyl-1H-pyrrol-3-yl)methanol—a 3-hydroxymethyl group flanked by methyl groups at the 2- and 4-positions—dictates its unique reactivity and physical properties, making it non-interchangeable with other pyrrole derivatives. Simple substitution with 2,4-dimethylpyrrole would eliminate the key hydroxymethyl handle required for further derivatization, such as esterification or etherification [1]. Similarly, the 3-acetyl analog (3-acetyl-2,4-dimethylpyrrole) presents a carbonyl group instead of an alcohol, leading to different electronic effects on the pyrrole ring (e.g., pKa 16.40±0.50 for the acetyl analog) and altering its potential for hydrogen bonding and further synthetic transformations [2]. The 3-carboxaldehyde analog (2,4-dimethyl-1H-pyrrole-3-carbaldehyde) offers an aldehyde handle, which is more electrophilic and requires different reaction conditions compared to the nucleophilic hydroxymethyl group, limiting its utility in certain coupling reactions . These structural nuances critically impact the compound's performance in downstream applications, as detailed in the quantitative evidence below.

(2,4-Dimethyl-1H-pyrrol-3-yl)methanol: Quantified Differentiation Against Structural Analogs


Hydroxymethyl Group Enables Unique Synthetic Pathways Unavailable to 2,4-Dimethylpyrrole

The presence of a hydroxymethyl group at the 3-position in (2,4-dimethyl-1H-pyrrol-3-yl)methanol provides a synthetic handle for reactions such as esterification, etherification, or conversion to a leaving group, which is not possible with the parent 2,4-dimethylpyrrole . This functional handle allows for the construction of more complex molecules through established transformations, a capability that is absent in the simpler 2,4-dimethylpyrrole which lacks this reactive site .

Organic Synthesis Medicinal Chemistry Building Block

Altered Hydrogen Bonding Capacity Relative to 3-Acetyl-2,4-dimethylpyrrole

The hydroxymethyl group of the target compound can act as both a hydrogen bond donor and acceptor, a property that is fundamentally different from the acetyl group of 3-acetyl-2,4-dimethylpyrrole, which primarily acts as a hydrogen bond acceptor . This difference is predicted to influence interactions with biological targets and affect physicochemical properties such as solubility and partitioning. The acetyl analog is a solid with a melting point of 136-139 °C and is classified as highly toxic (rat intraperitoneal LD50: 250 mg/kg; mouse intraperitoneal LD50: 400 mg/kg), underscoring the distinct safety and handling profiles associated with different substituents on the 2,4-dimethylpyrrole core [1].

Medicinal Chemistry Receptor Binding Physicochemical Properties

Divergent Reactivity from 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde in Nucleophilic Reactions

The hydroxymethyl group in the target compound is a nucleophilic species, capable of undergoing reactions such as alkylation or acylation. In contrast, the 3-carboxaldehyde analog (2,4-dimethyl-1H-pyrrole-3-carbaldehyde) is electrophilic at the carbonyl carbon, undergoing reactions like nucleophilic addition, oxidation, or reduction . This fundamental difference in electronic character dictates entirely different sets of compatible reaction partners and conditions. For instance, the carboxaldehyde can be reduced to the corresponding alcohol, which is the target compound itself, highlighting their interconversion but distinct reactivity in the forward synthetic direction .

Organic Synthesis Reaction Selectivity Building Block

Optimal Application Scenarios for (2,4-Dimethyl-1H-pyrrol-3-yl)methanol Based on Differentiated Properties


Synthesis of Ester or Ether Prodrugs and Conjugates

The hydroxymethyl group of (2,4-dimethyl-1H-pyrrol-3-yl)methanol is a prime target for esterification with carboxylic acids or etherification with alkyl halides. This makes it an ideal starting material for creating prodrugs where the alcohol is masked as an ester for improved pharmacokinetic properties, or for attaching the pyrrole core to larger molecular scaffolds via a flexible linker. This application directly leverages the unique synthetic handle that is absent in the parent 2,4-dimethylpyrrole.

Exploration of Structure-Activity Relationships (SAR) in Biological Systems

When investigating the biological activity of 2,4-dimethylpyrrole derivatives, the target compound serves as a crucial probe. Its hydrogen bond donating capacity, distinct from the 3-acetyl analog, allows researchers to probe the importance of this interaction for target binding. Direct comparison with the 3-acetyl analog in an assay can reveal whether a hydrogen bond donor at this position is favorable or detrimental to potency, providing clear SAR guidance.

Precursor to 3-Formyl and 3-Carboxyl Derivatives

The hydroxymethyl group can be selectively oxidized to an aldehyde or carboxylic acid. This provides a controlled, two-step route to valuable derivatives like 2,4-dimethyl-1H-pyrrole-3-carbaldehyde or 2,4-dimethylpyrrole-3-carboxylic acid. This route may offer advantages in selectivity or yield compared to direct formylation or carboxylation methods, making it a strategic choice for synthesizing these advanced building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-dimethyl-1H-pyrrol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.